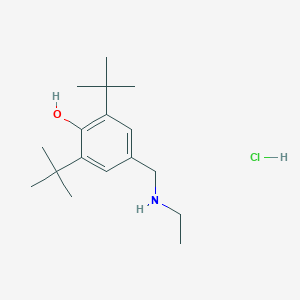

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride

Overview

Description

“2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” is a hindered phenolic compound . It is used as an antioxidant to stabilize lubricant oils . It acts as a stabilizer in diethyl ether, tetrahydrofuran, and other laboratory chemicals to prevent peroxide formation . It is also effectively involved as a polymerization inhibitor in the process of oxidation of allyl alcohol to glycerine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 172 °C/30 mmHg (lit.) and a melting point of 90-95 °C . The compound is solid in form .Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds within the 2,6-di-tert-butylphenol family, aiming at exploring their structural and functional properties. For instance, the synthesis of new salicylaldimine derivatives from 2,4-di-tert-butylphenol showcases innovative approaches to creating compounds with potential applications in material science and catalysis (Liu Gong-y, 2013).

Catalysis

Compounds derived from 2,6-di-tert-butylphenol have been investigated for their catalytic properties. For example, copper(II)-Mannich base complexes exhibiting catalytic promiscuity have been studied for their potential in oxidation reactions, suggesting applications in synthetic chemistry and environmental technologies (Sanchari Dasgupta et al., 2020).

Antioxidant Properties

The antioxidant capabilities of 2,6-di-tert-butylphenol derivatives have been a significant focus, given their potential to protect organic materials from oxidative degradation. Studies on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties highlight the quest for antioxidants with superior efficacy for industrial and pharmaceutical applications (R. M. Shakir et al., 2014).

Environmental Science

Investigations into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including 2,6-di-tert-butylphenol derivatives, have underscored the importance of understanding these compounds' impact on health and the environment. The study by Runzeng Liu and S. Mabury (2020) provides a comprehensive overview of the environmental presence of synthetic phenolic antioxidants and their potential health implications, advocating for future research directions to mitigate adverse effects (Runzeng Liu & S. Mabury, 2020).

Material Science

The development of new materials utilizing 2,6-di-tert-butylphenol derivatives for enhanced stability and performance is a promising area of research. For example, the preparation of antioxidant 2,4-di-tert-butyl-6-cycloheximide phenol for application in natural rubber demonstrates the potential of these compounds in improving material properties (Chenxin Ju, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

LY231617, also known as 2,6-ditert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is primarily targeted towards lipids . It acts as a lipid inhibitor, which means it interferes with the function of lipids in the body .

Mode of Action

LY231617 is a potent antioxidant that readily crosses the blood-brain barrier . It has been shown to attenuate H2O2 toxicity to hippocampal cultures . This suggests that LY231617 may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress .

Biochemical Pathways

It has been shown to attenuate 8-isoprostane production and glutathione depletion . These are key components of the oxidative stress pathway, suggesting that LY231617 may exert its effects by modulating this pathway.

Pharmacokinetics

It has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects . This suggests that LY231617 has good bioavailability in the brain.

Result of Action

LY231617 has been shown to reduce global ischemic neuronal injury in rat models . It significantly protected both the hippocampus and striatum from 30 minutes of four-vessel occlusion . This suggests that LY231617 can have a protective effect on neurons under conditions of oxidative stress.

Action Environment

The action of LY231617 is influenced by the environment in which it is administered. For example, in a study where LY231617 was administered five hours following middle cerebral artery (MCA) occlusion in rats, it resulted in a significant amelioration at seven hours post MCA occlusion . This suggests that the timing of administration and the physiological state of the organism can influence the efficacy of LY231617.

properties

IUPAC Name |

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWZKGFBUXQFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93811-58-6 (Parent) | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30161759 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141545-89-3 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.